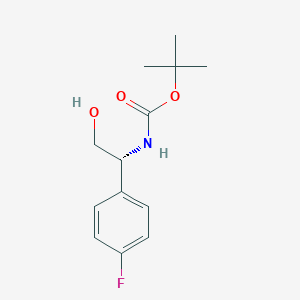
tert-Butyl (R)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl and hydroxyethyl precursor. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution of the tert-butyl group may result in a different carbamate derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development.
Medicine
In medicine, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors, particularly those involving the fluorophenyl group.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to certain receptors or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorophenyl and hydroxyethyl groups.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of the hydroxyethyl group.
Phenyl carbamate: A related compound with a phenyl group instead of the fluorophenyl group.
Uniqueness
Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the fluorophenyl and hydroxyethyl groups. These functional groups confer specific chemical and biological properties that are not found in simpler carbamates. The fluorophenyl group, in particular, enhances the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C13H18FNO3 |
|---|---|
Molekulargewicht |
255.28 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI-Schlüssel |
XQJURJIJCWFLRP-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


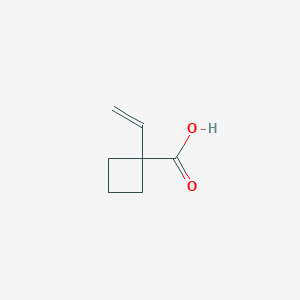
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
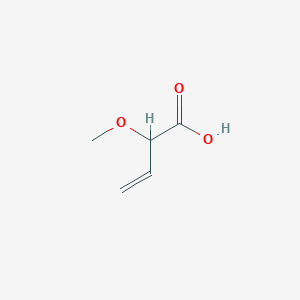
![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

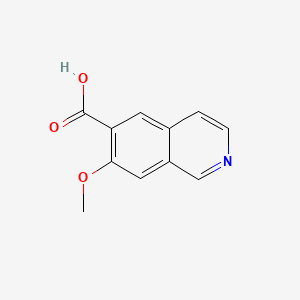

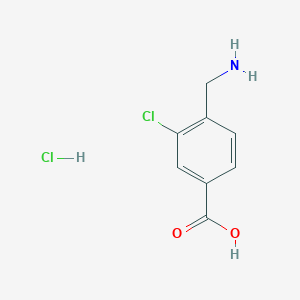
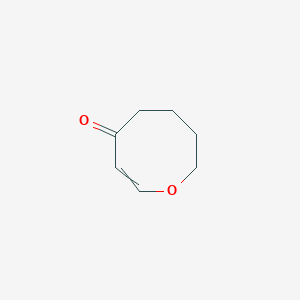
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

